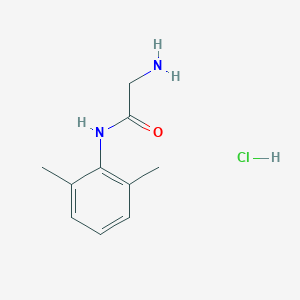

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVGPNNVMZBKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35891-83-9 | |

| Record name | Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-2-amino-N-(2,6-dimethylphenyl)acetamide-hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, a key chemical intermediate and a metabolite of Lidocaine.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust, two-step synthetic strategy, beginning with the acylation of 2,6-dimethylaniline to form a chloroacetamide intermediate, followed by a nucleophilic substitution to introduce the primary amine. The guide offers detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2-amino-N-(2,6-dimethylphenyl)acetamide, also known as Glycinexylidide, is a primary amine derivative of the widely used local anesthetic, Lidocaine.[1] Its synthesis is a critical process for researchers studying Lidocaine's metabolism and for the development of new active pharmaceutical ingredients (APIs). The structure, featuring a reactive primary amine and a stable amide linkage to a sterically hindered aromatic ring, makes it a valuable intermediate in chemical synthesis.[1]

The synthetic pathway outlined in this guide is a well-established and efficient two-step process.[2] It leverages common and fundamental organic reactions, namely nucleophilic acyl substitution and nucleophilic alkyl substitution, making it an excellent case study for process development and optimization.[2][3]

The overall strategy is as follows:

-

Acylation: 2,6-dimethylaniline (also known as 2,6-xylidine) is reacted with chloroacetyl chloride to form the stable intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

-

Amination & Salt Formation: The chloro-intermediate undergoes nucleophilic substitution with an amine source (ammonia) to yield the target primary amine. This product is then converted to its hydrochloride salt to enhance stability and aqueous solubility.

The workflow is visualized in the diagram below.

Synthesis Workflow Diagram

Caption: Overall synthetic pathway from starting materials to the final hydrochloride salt.

Part I: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The initial step is the formation of an amide bond via nucleophilic acyl substitution.[4] This reaction is highly efficient and selective.

Mechanism and Rationale

The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] The presence of two methyl groups at the ortho positions of the aniline does not significantly hinder this reaction.

Key Experimental Choices:

-

Solvent: Glacial acetic acid is an effective solvent that dissolves the aniline starting material and does not interfere with the reaction.[6]

-

Base: Sodium acetate is added after the initial reaction. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5][7]

-

Temperature Control: The reaction is initiated at a reduced temperature (10°C) to moderate the exothermic reaction between the aniline and the highly reactive acid chloride.[6]

Detailed Experimental Protocol

Caution: Chloroacetyl chloride is toxic, corrosive, and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

-

In a suitable Erlenmeyer flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

-

Cool the solution to 10°C using an ice bath.

-

While maintaining the temperature and stirring continuously, slowly add chloroacetyl chloride (0.06 mol) dropwise.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6]

-

In a separate beaker, prepare a solution of sodium acetate (15 g) in 75 mL of water.

-

Add the sodium acetate solution to the reaction mixture. A white precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide should form immediately.[2][6]

-

Stir the resulting slurry thoroughly for 10-15 minutes.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.[2][5]

-

Wash the filter cake with several portions of cold water to remove residual salts and acetic acid.

-

Press the solid as dry as possible and allow it to air-dry or dry in a vacuum oven at low heat.

Data Summary for Step 1

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) / Mass (g) | Role |

| 2,6-Dimethylaniline | 121.18 | 0.05 | ~6.0 g (6.1 mL) | Starting Material |

| Chloroacetyl Chloride | 112.94 | 0.06 | ~6.8 g (4.5 mL) | Acylating Agent |

| Glacial Acetic Acid | 60.05 | - | 45 mL | Solvent |

| Sodium Acetate | 82.03 | ~0.18 | 15 g | Base (HCl Scavenger) |

| Water | 18.02 | - | 75 mL | Solvent for Base |

| Product (Expected) | 197.66 | - | ~95% Yield [8] | Intermediate |

Part II: Amination and Hydrochloride Salt Formation

This second stage involves a nucleophilic substitution reaction where the chlorine atom on the α-carbon is displaced by an amino group.

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism, where ammonia acts as the nucleophile.[3] A key consideration is preventing the over-alkylation of the product, where the newly formed primary amine could react with another molecule of the chloro-intermediate.

Key Experimental Choices:

-

Nucleophile: A large excess of the nucleophile (in this case, an aqueous solution of ammonia or a solution of ammonia/methylamine in a solvent like THF) is used to ensure that the chloro-intermediate is more likely to react with the ammonia/methylamine than with the desired product, minimizing the formation of secondary amine byproducts.[9]

-

Solvent: A solvent such as tetrahydrofuran (THF) can be used to dissolve the chloro-intermediate, allowing for a homogeneous reaction mixture when combined with the amine solution.[9]

-

Salt Formation: The final amine product is a free base. Conversion to its hydrochloride salt is achieved by treatment with hydrochloric acid. This step is crucial as the salt form generally exhibits higher stability, crystallinity, and water solubility, which are desirable properties for pharmaceutical compounds and their intermediates.[7]

Detailed Experimental Protocol (Adapted from a similar amination)

-

Under a nitrogen atmosphere, cool a solution of aqueous ammonia (a large molar excess, e.g., 10-20 equivalents) in a suitable reaction vessel to 0-5°C.

-

In a separate flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate (1.0 eq) in a minimal amount of a suitable solvent like THF.

-

Slowly add the solution of the chloro-intermediate dropwise to the cold, stirring ammonia solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude free-base product, which may be an oil or a solid.

-

For purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

To form the hydrochloride salt, dissolve the purified free base in a solvent like ethyl acetate or isopropanol and treat it with a solution of HCl in a compatible solvent (e.g., 1N HCl or HCl in ether/isopropanol) until the solution is acidic.

-

The hydrochloride salt should precipitate. Cool the mixture to maximize precipitation.

-

Isolate the final product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The pure compound should have a sharp and defined melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

Conclusion

The synthesis of this compound is a straightforward and robust process that relies on fundamental principles of organic chemistry. By carefully controlling reaction conditions, particularly temperature and stoichiometry, high yields of the pure product can be reliably obtained. The two-step pathway involving acylation followed by amination serves as an excellent model for the synthesis of related pharmaceutical intermediates and APIs. The protocols and rationale provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development.

References

- This compound - Smolecule. Smolecule.

- Lidocaine - IS MUNI. Masaryk University.

- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.

- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.

- The 2-Step Synthesis of Lidocaine Review. University Course Material.

- N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Mol-Instincts.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. ChemicalBook.

- Synthesis of Lidocaine. Chemistry Steps.

- Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected.

- Synthesis of Lidocaine. University of California, Irvine.

- The Synthesis of Lidocaine. University of San Diego.

Sources

- 1. Buy this compound | 35891-83-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. is.muni.cz [is.muni.cz]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. prepchem.com [prepchem.com]

- 9. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

The Molecular Maze: A Technical Guide to the Mechanism of Action of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)

Introduction: Beyond the Numbing Sensation

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known by its non-proprietary name Lidocaine hydrochloride, is a cornerstone of modern medicine. Its application spans from local anesthesia in dental and minor surgical procedures to the critical management of ventricular arrhythmias.[1] While its clinical effects are well-documented, a deeper understanding of its molecular interactions is paramount for researchers, scientists, and drug development professionals seeking to innovate in the fields of analgesia and cardiovascular therapeutics. This guide provides an in-depth exploration of the core mechanism of action of Lidocaine, delving into its primary target, the nuances of its pharmacodynamics, and its increasingly recognized secondary effects.

The Primary Target: A State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of Lidocaine hydrochloride is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2][3] These channels are integral to the initiation and propagation of action potentials, the fundamental electrical signals of the nervous system. By inhibiting the influx of sodium ions, Lidocaine effectively raises the threshold for electrical excitability and dampens the transmission of nerve impulses, leading to its anesthetic and antiarrhythmic properties.[3][4]

Lidocaine exhibits a phenomenon known as state-dependent binding , demonstrating a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5][6] This is a critical aspect of its clinical efficacy and safety profile. The drug, in its charged form, is thought to access its binding site from the intracellular side of the channel when it is in the open state.[3] Once bound, it stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening.[7]

The binding site for Lidocaine is located within the pore of the sodium channel, specifically involving residues in the S6 transmembrane segments of domains III and IV.[8] Mutagenesis studies have identified key amino acid residues that are crucial for Lidocaine binding and its use-dependent block.[9]

Figure 1: State-dependent blockade of voltage-gated sodium channels by Lidocaine.

Use-Dependent Block: A Frequency-Dependent Phenomenon

A key characteristic of Lidocaine's action is use-dependent block , also referred to as frequency-dependent block.[7][10] This means that the degree of sodium channel blockade increases with the frequency of nerve stimulation. In rapidly firing neurons, such as those transmitting pain signals or in an arrhythmic heart, the sodium channels spend more time in the open and inactivated states. This provides more opportunities for Lidocaine to bind and exert its blocking effect.[6] This property is crucial for its therapeutic window, allowing it to preferentially target hyperactive neurons while having a lesser effect on normally firing ones.

The recovery from Lidocaine-induced block is slower than the normal recovery from inactivation, leading to an accumulation of blocked channels with successive action potentials.[11] This cumulative effect is central to its clinical efficacy in suppressing ectopic firing and abnormal spontaneous activity.[12]

Quantitative Pharmacodynamics of Lidocaine

The interaction of Lidocaine with voltage-gated sodium channels can be quantified through various electrophysiological parameters. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key measures of its potency.

| Parameter | Value | Channel Subtype(s) | Comments | Reference(s) |

| IC50 | 17-20 µM | NaV1.5 (cardiac) | Measured at a holding potential of -80 mV. | [13] |

| 450 µM | NaV1.7 (peripheral nerve) | [14] | ||

| 104 µM | NaV1.8 (peripheral nerve) | [14] | ||

| 295 µM | NaV1.5 (cardiac) | Measured at a holding potential of -120 mV, highlighting voltage dependence. | [15] | |

| Kd (Resting State) | 433 µM | hH1a (human heart) | Measured at a holding potential of -130 mV. | [16] |

| Kd (Inactivated State) | 7 µM | hH1a (human heart) | Demonstrates significantly higher affinity for the inactivated state. | [5][16] |

| 6.8 µM | - | For the neutral form of lidocaine binding to inactivated channels. | [3] | |

| V1/2 of Inactivation Shift | -10.6 mV | NaV1.7 | Hyperpolarizing shift induced by 100 µM Lidocaine. | [14] |

| -4.1 mV | NaV1.8 | Lesser hyperpolarizing shift compared to NaV1.7. | [14] | |

| ~ -10 mV | NaV1.5 | Similar hyperpolarizing shifts for both adult and neonatal splice variants. |

Experimental Protocol: Investigating Use-Dependent Block with Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the interaction of Lidocaine with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[17][18] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Objective:

To determine the use-dependent block of a specific voltage-gated sodium channel subtype (e.g., NaV1.5) by Lidocaine.

Materials:

-

HEK293 cells stably expressing the target NaV subtype.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES (pH 7.2 with KOH).[17]

-

Lidocaine hydrochloride stock solution (e.g., 10 mM in distilled water).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 1.8-2.5 MΩ).[12]

Methodology:

-

Cell Preparation: Culture HEK293 cells expressing the target NaV subtype on glass coverslips.

-

Pipette Preparation: Fabricate and fill patch pipettes with the internal solution.

-

Whole-Cell Configuration: Establish a gigaohm seal between the pipette and a cell, and then rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[15]

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz for baseline and 10 Hz to induce use-dependent block).

-

Record the peak inward sodium current for each pulse.

-

-

Drug Application: Perfuse the cell with the external solution containing the desired concentration of Lidocaine.

-

Data Acquisition: Repeat the voltage-clamp protocol in the presence of Lidocaine.

-

Data Analysis:

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized current as a function of the pulse number.

-

Compare the rate and extent of current decline at different frequencies in the absence and presence of Lidocaine.

-

Figure 2: Experimental workflow for assessing the use-dependent block of sodium channels by Lidocaine using patch-clamp electrophysiology.

Beyond Sodium Channels: The Expanding Mechanistic Profile of Lidocaine

While the blockade of voltage-gated sodium channels remains the cornerstone of Lidocaine's action, a growing body of evidence reveals a more complex pharmacological profile. These secondary mechanisms contribute to its clinical effects and open avenues for new therapeutic applications.

Anti-inflammatory Properties

Lidocaine exhibits potent anti-inflammatory effects through various mechanisms that are independent of its sodium channel blocking activity at clinically relevant plasma concentrations.[2][19] It has been shown to:

-

Inhibit Neutrophil and Macrophage Function: Lidocaine can reduce the activation, migration, and adhesion of these key immune cells.[2][4]

-

Suppress Pro-inflammatory Cytokine Release: It can decrease the release of cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[9][20]

-

Modulate Signaling Pathways: Lidocaine can influence intracellular signaling cascades, including the MAPK pathway, which is involved in inflammatory responses.[2]

Interaction with G-Protein Coupled Receptors (GPCRs)

Lidocaine has been shown to interact with certain G-protein coupled receptors, further contributing to its diverse pharmacological effects. Notably, it can inhibit signaling through GPCRs that couple to the Gαq protein subunit.[21] Conversely, some studies suggest that Lidocaine can potentiate signaling through Gαi-coupled receptors, such as the adenosine A1 receptor.[10] This modulation of GPCR signaling may underlie some of its analgesic and anti-inflammatory properties.[22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. rupress.org [rupress.org]

- 7. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lidocaine enhances Galphai protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 13. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanion.de [nanion.de]

- 16. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. sophion.com [sophion.com]

- 19. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, a widely utilized active pharmaceutical ingredient. It is important to note that the initial query referenced "2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride," which is chemically known as Glycinexylidide hydrochloride.[1][2] Glycinexylidide is a metabolite of the primary compound of interest, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, commonly known as Lidocaine.[1] Given the context of an in-depth technical guide for drug development professionals, this document will focus on the parent compound, Lidocaine Hydrochloride (CAS Number: 73-78-9), as it is the pharmacologically active agent.[3][4] Lidocaine is a cornerstone in the fields of local anesthesia and antiarrhythmic therapy.[5][6] This guide will delve into the fundamental chemistry, synthesis, and analytical methodologies pertinent to the research and development of Lidocaine and its formulations.

Chemical Structure and Nomenclature

Lidocaine Hydrochloride is an aminoethylamide with the IUPAC name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride.[7] Its structure is characterized by a hydrophilic tertiary amine and a hydrophobic aromatic nucleus, linked by an amide bond. This amphipathic nature is crucial for its mechanism of action.

Molecular Formula and Weight

Structural Representation

The chemical structure of Lidocaine Hydrochloride is presented below.

Caption: Chemical structure of Lidocaine Hydrochloride.

Physicochemical Properties

The physicochemical properties of Lidocaine Hydrochloride are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White or almost white crystalline powder | [8][10] |

| Taste | Bitter and numb | |

| Melting Point | 73-74 °C (monohydrate) | [3] |

| 127-132 °C (anhydrous) | [3] | |

| Solubility | Highly soluble in water and ethanol; soluble in chloroform and benzene; insoluble in ether | [8][10] |

| pKa | Approximately 7.8 | [8][11] |

| pH (aqueous solution) | Acidic, around 4.0-5.0 | [8][11] |

The pKa of Lidocaine is a crucial parameter as it dictates the degree of ionization at physiological pH. The non-ionized form is more lipid-soluble and can readily penetrate nerve membranes, while the ionized form is active at the intracellular site of action.[8]

Synthesis and Manufacturing

The synthesis of Lidocaine Hydrochloride typically involves a multi-step process, which has been refined to improve yield and purity. A common synthetic route starts from 2,6-dimethylaniline.[12][13]

Synthetic Pathway Overview

Caption: Simplified synthetic pathway of Lidocaine Hydrochloride.

Detailed Experimental Protocol (Illustrative)

-

Acylation of 2,6-Dimethylaniline: 2,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a suitable solvent and an acid scavenger to form the intermediate, α-chloro-2,6-dimethylacetanilide.[12][13] The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Amination of the Intermediate: The α-chloro-2,6-dimethylacetanilide is then reacted with diethylamine. This nucleophilic substitution reaction replaces the chlorine atom with the diethylamino group, yielding Lidocaine as a free base.[12][14]

-

Formation of the Hydrochloride Salt: The Lidocaine free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate Lidocaine Hydrochloride.[3] This salt form enhances the stability and water solubility of the compound.[8]

Modern "one-pot" synthesis methods have been developed to streamline this process, reducing the need for isolation and purification of intermediates, thereby improving efficiency and yield.[12]

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][15][16] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, resulting in local anesthesia.[7][9]

Caption: Mechanism of action of Lidocaine as a local anesthetic.

As a class Ib antiarrhythmic agent, Lidocaine also blocks sodium channels in myocardial tissue, particularly in the Purkinje fibers.[9][10] This action decreases the rate of depolarization, automaticity, and excitability of the cardiac cells, thereby suppressing ventricular arrhythmias.[5][9][11]

Analytical Methods for Characterization

Robust analytical methods are essential for the quality control of Lidocaine Hydrochloride, ensuring its purity, potency, and stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of Lidocaine Hydrochloride in pharmaceutical formulations. A typical reversed-phase HPLC method involves:

-

Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[17][18]

-

Detection: UV detection at a specific wavelength, often around 254 nm.[17][18]

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.[17]

Spectroscopic Methods

-

UV-Visible Spectrophotometry: This technique can be used for the quantification of Lidocaine Hydrochloride in bulk and dosage forms.[19] The method is based on the absorbance of the compound at a specific wavelength. Ion-pair spectrophotometry can also be employed to form a colored complex that can be measured.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity assessment of Lidocaine Hydrochloride.[22] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

Gas Chromatography (GC): GC with flame ionization detection (FID) is another validated method for the determination of Lidocaine Hydrochloride in pharmaceutical formulations.[22]

Experimental Protocol: HPLC Assay of Lidocaine Hydrochloride in a Gel Formulation

This protocol is an illustrative example based on established methods.[17][18]

-

Preparation of Standard Solution: Accurately weigh and dissolve a known amount of Lidocaine Hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a known concentration (e.g., 1.4 µg/mL).[17]

-

Preparation of Sample Solution: Accurately weigh a quantity of the gel formulation and dissolve it in the mobile phase to achieve a theoretical Lidocaine Hydrochloride concentration similar to the working standard.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the amount of Lidocaine Hydrochloride in the sample by comparing the peak area of the sample with that of the standard.

Role in Pharmacology and Drug Development

Lidocaine Hydrochloride remains a vital molecule in medicine due to its rapid onset and intermediate duration of action. It is used for local or regional anesthesia through various techniques, including infiltration, peripheral nerve blocks, and epidural blocks.[7] Its antiarrhythmic properties make it a critical drug for the management of life-threatening ventricular arrhythmias.[6]

In drug development, Lidocaine serves as a benchmark for the design of new local anesthetics and antiarrhythmic agents. Research continues to explore novel delivery systems to prolong its duration of action and minimize systemic toxicity. The study of its metabolites, such as monoethylglycinexylidide (MEGX) and glycinexylidide (GX), is important for understanding its pharmacokinetic and toxicological profiles.[5]

Conclusion

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, or Lidocaine Hydrochloride, is a well-characterized and indispensable pharmaceutical compound. Its unique chemical structure and physicochemical properties underpin its versatile clinical applications. A thorough understanding of its synthesis, mechanism of action, and analytical characterization is paramount for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of Lidocaine-based therapies.

References

- Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities. (2023, June 28). Vertex AI Search.

- Lidocaine - Wikipedia. (n.d.). Wikipedia.

- Lidocaine hydrochloride | 73-78-9. (n.d.). ChemicalBook.

- What is the mechanism of Lidocaine Hydrochloride? (2024, July 17).

- Lidocaine: Structure & Mechanism of Action - Lesson. (n.d.). Study.com.

- Lidocaine hydrochloride synthesis. (n.d.). ChemicalBook.

- Lidocaine: Package Insert / Prescribing Inform

- This compound. (n.d.). Smolecule.

- This compound | C10H15ClN2O. (n.d.). PubChem.

- Synthesis of Lidocaine. (n.d.). University of California, San Diego.

- Understanding Lidocaine Hydrochloride Powder: Chemical Properties and Purity Standards. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD..

- CN110642738A - Preparation method of lidocaine hydrochloride. (n.d.).

- Lidocaine hydrochloride | 6108-05-0. (n.d.). ChemicalBook.

- The Synthesis of Lidocaine. (n.d.). University of San Diego.

- Lidocaine vs. Lidocaine HCl. (2021, December 15). The PCCA Blog.

- CN105294477A - Method for preparing lidocaine hydrochloride. (n.d.).

- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride. (n.d.). CymitQuimica.

- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.).

- Lidocaine Hydrochloride | C14H23ClN2O | CID 6314. (n.d.). PubChem.

- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (n.d.).

- A Validated UV Spectroscopic method for Quantification of Lidocaine HCl and Diltiazem HCl. (n.d.). Journal of Advanced Research and Reviews in Medical & Medicine.

- Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. (2024, May 10). Juniper Publishers.

- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (2017, September 29).

- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride). (n.d.). Cayman Chemical.

- Separation of Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride. (n.d.). LGC Standards.

- 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. (n.d.). PubChem.

- This compound. (n.d.). Sigma-Aldrich.

- Determination of 2-(Diethylamino)-N-(2,6-dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. (n.d.).

- Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)

Sources

- 1. Buy this compound | 35891-83-9 [smolecule.com]

- 2. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lidocaine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lidocaine - Wikipedia [en.wikipedia.org]

- 6. study.com [study.com]

- 7. drugs.com [drugs.com]

- 8. nbinno.com [nbinno.com]

- 9. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]

- 11. THE PCCA BLOG | Compounding Options for Three Rectal Conditions [pccarx.com]

- 12. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. cerritos.edu [cerritos.edu]

- 15. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 16. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hbrppublication.com [hbrppublication.com]

- 20. researchgate.net [researchgate.net]

- 21. ccsenet.org [ccsenet.org]

- 22. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Glycinexylidide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, presents a complex and multifaceted pharmacological profile.[1][2] While historically considered a less potent contributor to lidocaine's overall effect, emerging research has illuminated its distinct biological activities that warrant independent investigation. This guide provides a comprehensive technical overview of Glycinexylidide hydrochloride, moving beyond its role as a simple metabolite to explore its dual mechanisms of action: modulation of voltage-gated sodium channels and inhibition of the glycine transporter 1 (GlyT1). We will dissect its unique pharmacokinetic properties, detail robust experimental protocols for its study, and provide a comparative analysis against its parent compound, lidocaine. This document is intended to serve as a foundational resource for scientists engaged in cardiovascular research, pain management, and novel therapeutic development.

Section 2: Introduction to Glycinexylidide (GX)

Chemical Identity and Metabolic Origin

Glycinexylidide hydrochloride is the hydrochloride salt of N-(2,6-dimethylphenyl)glycinamide.[2][3] It is the second-stage, de-alkylated metabolite of lidocaine, formed in the liver following the initial conversion of lidocaine to monoethylglycinexylidide (MEGX).[4][5] This metabolic pathway is a critical consideration in clinical settings, as patients undergoing prolonged lidocaine infusions can accumulate significant plasma concentrations of GX.[6]

Table 1: Chemical and Physical Properties of Glycinexylidide Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | [2][7] |

| CAS Number | 35891-83-9 | [3][7] |

| Molecular Formula | C₁₀H₁₅ClN₂O | [7] |

| Molecular Weight | 214.69 g/mol | [7] |

| Appearance | White to Off-White Solid | [8] |

| Solubility | Slightly soluble in Water, DMSO, Acetonitrile, Methanol | [3][8] |

| Metabolic Precursor | Monoethylglycinexylidide (MEGX) | [2][4] |

The Lidocaine Metabolic Pathway

The biotransformation of lidocaine is a sequential process primarily occurring in the liver. Understanding this pathway is essential, as the resulting metabolites, MEGX and GX, are pharmacologically active and contribute to the overall therapeutic and toxicological profile of lidocaine administration.[5][9]

Caption: Competitive binding of GX and Lidocaine to the sodium channel.

Inhibition of Glycine Transporter 1 (GlyT1)

A more recently elucidated mechanism for GX involves the modulation of inhibitory neurotransmission in the central nervous system. Specifically, GX has been identified as an inhibitor of Glycine Transporter 1 (GlyT1). [10][11]

-

Role of GlyT1 : GlyT1 is primarily expressed on astrocytes and is responsible for clearing glycine from the synaptic cleft. [10]By controlling extracellular glycine levels, GlyT1 plays a pivotal role in regulating the activity of glycinergic and NMDA receptors.

-

Mechanism of Inhibition : Studies have shown that while lidocaine itself only inhibits GlyT1 at toxic concentrations, its metabolites, including GX and MEGX, significantly reduce glycine uptake at clinically relevant concentrations. [10][11]This inhibition leads to an elevation of glycine in the synaptic cleft.

-

Therapeutic Implication for Analgesia : The potentiation of glycinergic signaling through GlyT1 inhibition is a novel mechanism that may contribute significantly to the analgesic effects of systemic lidocaine. [10]By increasing the availability of the inhibitory neurotransmitter glycine, GX can help suppress hyperexcitability in pain pathways, particularly in the spinal dorsal horn. [12]

Section 4: Pharmacological & Biological Profile

Comparative Pharmacokinetics: GX vs. Lidocaine

The clinical effects of GX are intrinsically linked to its pharmacokinetic profile, which differs substantially from that of lidocaine.

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Glycinexylidide (GX) | Lidocaine | Source(s) |

| Primary MOA | Sodium Channel Blocker, GlyT1 Inhibitor | Sodium Channel Blocker | [13][10] |

| Antiarrhythmic Potency | ~26% of Lidocaine | 100% (Reference) | [6] |

| Elimination Half-Life | ~10 hours | 1.5 - 2 hours | [5][6] |

| Plasma Clearance | Lower than Lidocaine | Higher than GX | [6] |

| Plasma Protein Binding | Low (~5%) | Moderate (60-80%) | [5][14] |

| Clinical Consideration | Potential for accumulation, especially in patients with renal failure. [15] | Rapidly metabolized by the liver. | [5][16] |

Summary of Biological Activities

Glycinexylidide possesses a range of biological effects stemming from its dual mechanisms of action.

-

Cardiovascular : It exhibits antiarrhythmic properties by preventing ventricular fibrillation, though it is less potent than lidocaine. [6]* Central Nervous System : At elevated concentrations, GX can adversely affect mental performance. [6]Its activity at the GlyT1 transporter also implicates it in the modulation of central neurotransmission. [10]* Analgesia : Inhibition of GlyT1 presents a plausible mechanism for contributing to antinociceptive and antihyperalgesic states. [11]* Oncology Research : The parent compound, lidocaine, has been shown to affect cancer cells, suggesting that its metabolites, including GX, may be a subject for investigation in this area. [1]

Section 5: Methodologies for Preclinical Evaluation

To rigorously assess the biological activity of Glycinexylidide hydrochloride, specific and validated experimental protocols are required. The following sections provide self-validating frameworks for investigating its core mechanisms.

Protocol: Assessing Sodium Channel Blockade via Patch-Clamp Electrophysiology

This protocol is designed to measure the use-dependent and voltage-dependent block of sodium channels in isolated cardiomyocytes, providing a direct assessment of GX's electrophysiological effects.

Methodology

-

Cell Preparation : Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) using enzymatic digestion. [17]2. System Setup : Utilize a whole-cell patch-clamp setup at a controlled temperature (e.g., 15°C) to ensure kinetic stability. [17]3. Baseline Recording (Internal Control) : Establish a stable whole-cell configuration. Record baseline sodium currents (I_Na) using a voltage-pulse protocol (e.g., holding potential of -140 mV, with depolarizing pulses to -30 mV) before any drug application.

-

Drug Application : Perfuse the cell with a known concentration of Glycinexylidide hydrochloride (e.g., 74 µmol/L) dissolved in the extracellular solution. [17]5. Use-Dependent Block Assessment : Apply a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) from a set holding potential (e.g., -100 mV). Measure the progressive decrease in the peak I_Na amplitude with each pulse. The percentage reduction from the first pulse to the last indicates the degree of use-dependent block.

-

Recovery from Block Assessment : After inducing block with a pulse train, apply test pulses at varying time intervals (from milliseconds to several seconds) to measure the rate at which the sodium current recovers. Repeat this procedure at different holding potentials (e.g., -100 mV and -140 mV) to determine the voltage-dependence of recovery. [17]7. Data Analysis : Fit the recovery data to an exponential function to calculate the time constant (τ) of recovery at each voltage. Compare these kinetics to those obtained with lidocaine as a positive control.

Caption: Experimental workflow for patch-clamp analysis of GX.

Protocol: Quantifying GlyT1 Inhibition via Radioligand Uptake Assay

This biochemical assay measures the ability of GX to inhibit the uptake of glycine into cells expressing GlyT1, providing a direct measure of its effect on the transporter.

Methodology

-

Cell Culture : Culture primary rat astrocytes or a cell line engineered to express GlyT1. [10]Plate cells in 24-well plates and grow to confluence.

-

Preparation : Wash the cell monolayers with a pre-warmed Krebs-Ringer-HEPES buffer.

-

Inhibition Step : Pre-incubate the cells for 10-15 minutes with varying concentrations of Glycinexylidide hydrochloride. Include a vehicle-only control (negative control) and a known GlyT1 inhibitor like NFPS (positive control).

-

Uptake Initiation : Initiate the uptake reaction by adding a solution containing a low concentration of [¹⁴C]-labeled glycine mixed with unlabeled glycine. [10]5. Uptake Termination : After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold buffer. This step is critical to prevent efflux of the radiolabel.

-

Cell Lysis and Scintillation Counting : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [¹⁴C]-glycine taken up by the cells using a liquid scintillation counter.

-

Data Analysis : Express the data as a percentage of the uptake observed in the vehicle-only control. Plot the percentage inhibition against the concentration of Glycinexylidide hydrochloride and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 6: Safety and Toxicological Considerations

While GX is an endogenous metabolite, its accumulation can lead to adverse effects.

-

Central Nervous System : The most cited clinical issue is adverse effects on mental performance in patients with high plasma levels of GX. [6]* Hazard Classification : Safety data sheets classify the compound as a skin and eye irritant. [2][18]* Renal Impairment : Patients with renal failure are at higher risk for GX accumulation, as a significant portion is cleared by the kidneys. [6][15]This is a critical consideration for dosage adjustments of lidocaine in this patient population.

Section 7: Conclusion and Future Directions

Glycinexylidide hydrochloride is far more than an inert metabolite of lidocaine. It is a pharmacologically active compound with a compelling dual mechanism of action that encompasses both ion channel modulation and neurotransmitter reuptake inhibition. Its distinct pharmacokinetic profile, particularly its long half-life, necessitates careful consideration in clinical practice.

For drug development professionals, GX represents an intriguing chemical scaffold. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Modifying the GX structure to selectively enhance either its sodium channel blocking activity or its GlyT1 inhibitory effects could lead to novel therapeutics with improved specificity and reduced side effects.

-

Analgesic Potential : Further preclinical and clinical studies are needed to fully characterize the analgesic contribution of GX via GlyT1 inhibition and to determine its potential as a standalone or adjunctive therapy for chronic pain.

-

Cardiovascular Selectivity : Investigating the precise interactions of GX with different sodium channel isoforms (e.g., cardiac vs. neuronal) could clarify its therapeutic window and potential for developing more selective antiarrhythmic agents.

By understanding the nuanced biological activity of Glycinexylidide, the scientific community can better optimize existing therapies involving lidocaine and unlock new avenues for therapeutic innovation.

References

-

Strong, J. M., Mayfield, D. E., Atkinson, A. J., Jr, Burris, B. C., Raymon, F., & Webster, L. T., Jr. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical pharmacology and therapeutics, 17(2), 184–194. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87833, Glycine xylidide. [Link]

-

Valenzuela, C., & Bennett, P. B. (1988). Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels. Circulation, 78(3), 692–700. [Link]

-

British Pharmacopoeia. (2013). Safety data sheet - Lidocaine (Lignocaine) hydrochloride. [Link]

-

An, R. P., & Wang, G. K. (1991). Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine. Circulation research, 69(2), 424–432. [Link]

-

Human Metabolome Database. Showing metabocard for Glycinexylidide (HMDB0060679). [Link]

-

Weinand, C., Arambasic, F., Scheib, U., & Hering, K. J. (2021). Molecular mechanisms of lidocaine. International journal of molecular sciences, 22(16), 8969. [Link]

-

Drugs.com. Lidocaine: Package Insert / Prescribing Information. [Link]

-

Mbi, M. T., Adeyefa, C. A., Golder, F. J., & Hamra, J. G. (2018). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals : an open access journal from MDPI, 8(8), 140. [Link]

-

Werdehausen, R., Kremer, D., Brandenburger, T., Schlösser, L., Jadasz, J., Küry, P., Bauer, I., Aragón, C., Eulenburg, V., & Hermanns, H. (2012). Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?. Anesthesiology, 116(1), 147–158. [Link]

-

ResearchGate. (2012). Lidocaine Metabolites Inhibit Glycine Transporter 1 A Novel Mechanism for the Analgesic Action of Systemic Lidocaine?. [Link]

-

Sada, H., Nakaya, Y., Iwamura, N., & Kanno, M. (1990). [Effects of lidocaine and its metabolite, monoethylglycine xylidide (MEGX), on transmembrane action potentials in guinea-pig papillary muscles]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 96(5), 251–257. [Link]

-

ChemWhat. Lidocaine Glycinexylidide.H Cl impurity CAS#: 35891-83-9. [Link]

-

Collinsworth, K. A., Strong, J. M., Atkinson, A. J., Jr, Winkle, R. A., Perlroth, F., & Harrison, D. C. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical pharmacology and therapeutics, 18(1), 59–64. [Link]

-

Mbi, M. T., Adeyefa, C. A., Golder, F. J., & Hamra, J. G. (2018). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals, 8(8), 140. [Link]

-

Morita, M., Nishikawa, K., Kanamaru, A., & Kawakami, Y. (2017). Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice. Journal of pharmacological sciences, 133(3), 162–167. [Link]

-

MedlinePlus. Zingo (lidocaine hydrochloride monohydrate) powder injection. [Link]

-

GlobalRx. Lidocaine Hydrochloride 2% Solution for Injection: Clinical Profile. [Link]

-

Halkin, H., Meffin, P., Melmon, K. L., & Rowland, M. (1975). Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. Clinical pharmacology and therapeutics, 17(6), 667–674. [Link]

-

Ahern, C. A., & Payandeh, J. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in pharmacology, 2, 63. [Link]

-

Taylor & Francis. Sodium channel blockers – Knowledge and References. [Link]

-

YouTube. (2015). Sodium channel blocker. [Link]

-

Davis, L. D., & Temte, J. V. (1969). Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers. Circulation research, 24(5), 639–655. [Link]

-

DailyMed. Label: LIDOLOG KIT- lidocaine, kenalog, povidone iodine kit. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycinexylidide Hydrochloride CAS#: 35891-83-9 [m.chemicalbook.com]

- 4. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Glycinexylidide Hydrochloride | 35891-83-9 [chemicalbook.com]

- 9. medline.com [medline.com]

- 10. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 14. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Articles [globalrx.com]

- 17. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmacopoeia.com [pharmacopoeia.com]

An In-depth Technical Guide to 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

This guide provides a comprehensive technical overview of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, a critical compound in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical methodologies, and its significance as a metabolite and impurity of the widely used local anesthetic, Lidocaine.

Introduction

This compound, also known by synonyms such as Glycinexylidide hydrochloride and Lidocaine Impurity A, is a compound of significant interest in the pharmaceutical industry.[1][2] It is a primary metabolite of Lidocaine, formed through oxidative de-ethylation, and is also considered a process impurity in the synthesis of Lidocaine.[1][2][3] Understanding the chemical and pharmacological profile of this compound is crucial for ensuring the safety, efficacy, and regulatory compliance of Lidocaine-containing drug products. This guide will delve into the multifaceted nature of this compound, providing a robust resource for professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and formulation.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | [2] |

| Synonyms | Glycinexylidide hydrochloride, Lidocaine Impurity A, GX-HCl | [2] |

| CAS Number | 35891-83-9 | [2] |

| Molecular Formula | C₁₀H₁₅ClN₂O | [2] |

| Molecular Weight | 214.69 g/mol | [2] |

| Melting Point | 292-296 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| pKa (of free base) | 7.7 | [3] |

The structure of this compound comprises a central acetamide core, a 2,6-dimethylphenyl group, and a primary amino group. The hydrochloride salt form enhances its aqueous solubility. The presence of the primary amine and the amide functional groups dictates its chemical reactivity, making it susceptible to reactions such as N-acylation and hydrolysis under certain conditions.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While it is a known impurity in the production of Lidocaine, it can also be synthesized for use as a reference standard in analytical testing.

A common synthetic route involves the reaction of 2,6-dimethylaniline with a protected glycine derivative, followed by deprotection and salt formation. A more direct approach starts with 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in Lidocaine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of nucleophilic substitution and is adapted from the synthesis of similar N-substituted acetamides.

Step 1: Amination of 2-chloro-N-(2,6-dimethylphenyl)acetamide

-

In a well-ventilated fume hood, dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents) to the cooled solution with vigorous stirring. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the free base, 2-amino-N-(2,6-dimethylphenyl)acetamide.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-amino-N-(2,6-dimethylphenyl)acetamide in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Analytical Methodologies

The accurate and precise quantification of this compound is paramount in pharmaceutical quality control. A variety of analytical techniques can be employed for its identification and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Lidocaine and its impurities.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline and may require optimization for specific matrices.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio will depend on the desired retention time and resolution from other impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 230 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is typically performed using an external standard of this compound of known purity.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, particularly for volatile impurities. However, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Caption: General analytical workflow for the quantification of impurities.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of 2-amino-N-(2,6-dimethylphenyl)acetamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methylene protons of the acetamide backbone, the methyl protons, and the protons of the primary amino group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing further structural confirmation.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the free base (m/z 178.11). The fragmentation pattern will be characteristic of the molecule, with common losses of the amino and acetamide moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.

Occurrence and Significance in Pharmaceuticals

As a metabolite of Lidocaine, 2-amino-N-(2,6-dimethylphenyl)acetamide can be detected in biological fluids of patients treated with the drug.[4] More importantly for drug manufacturers, it is a potential impurity in the Lidocaine active pharmaceutical ingredient (API) and the finished drug product.

The presence of impurities in pharmaceuticals is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH).

Table 2: ICH Thresholds for Impurities in New Drug Substances

| Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |

Source: ICH Q3A(R2) Guideline

These thresholds dictate the level at which an impurity must be reported, identified, and qualified through toxicological studies. Therefore, sensitive and accurate analytical methods are essential to monitor and control the levels of this compound in Lidocaine products to ensure they meet regulatory requirements.

Pharmacological and Toxicological Profile

Pharmacological Activity

Glycinexylidide (GX), the free base of the target compound, is an active metabolite of Lidocaine and exhibits pharmacological activity.[4] Studies have shown that it possesses antiarrhythmic properties, although it is less potent than Lidocaine itself.[4] Its contribution to the overall therapeutic effect and potential side effects of Lidocaine therapy, especially during long-term administration, is an important consideration in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of Glycinexylidide differs from that of Lidocaine. It has a longer elimination half-life, which can lead to its accumulation in the body during prolonged Lidocaine infusions.[4] This accumulation may have clinical implications, and monitoring of GX levels may be warranted in certain patient populations.

Toxicology

Conclusion

This compound is a compound of significant relevance to the pharmaceutical industry. Its role as a metabolite and impurity of Lidocaine necessitates a thorough understanding of its chemical properties, synthesis, and analytical determination. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers, scientists, and drug development professionals. The implementation of robust analytical methods and a clear understanding of its pharmacological and toxicological profile are essential for ensuring the quality, safety, and efficacy of Lidocaine-based pharmaceutical products.

References

-

PubChem. This compound. Available at: [Link].

-

PubMed. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Available at: [Link].

-

PubChem. Glycine xylidide. Available at: [Link].

-

PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Available at: [Link].

-

ICH. Q3A(R2) Impurities in New Drug Substances. Available at: [Link].

-

SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)-. Available at: [Link].

-

ResearchGate. Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

HPTLC Method Development for Simultaneous Estimation of Lidocaine and Prilocaine in Topical Formulation. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link].

-

SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)- [13C NMR]. Available at: [Link].

-

PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Available at: [Link].

-

SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)- [MS (GC)]. Available at: [Link].

-

NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)-. Available at: [Link].

-

PubMed. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Available at: [Link].

-

PubMed. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Available at: [Link].

-

PubMed Central. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Available at: [Link].

-

PubChem. Glycine xylidide. Available at: [Link].

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link].

-

PrepChem.com. Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. Available at: [Link].

-

Human Metabolome Database. Showing metabocard for Glycinexylidide (HMDB0060679). Available at: [Link].

-

precisionFDA. GLYCINEXYLIDIDE. Available at: [Link].

Sources

- 1. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Lidocaine hydrochloride, is a cornerstone of modern local anesthesia and a critical medication in the management of cardiac arrhythmias.[1] Its discovery marked a significant shift from the ester-type local anesthetics, such as procaine, to the more stable and effective amide-type. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and mechanism of action of Lidocaine hydrochloride, tailored for professionals in the fields of research, science, and drug development.

PART 1: The Discovery and Historical Development of Lidocaine

The Genesis of a New Anesthetic

The story of Lidocaine begins in the 1940s with the Swedish chemist Nils Löfgren.[2] In 1943, Löfgren, along with his colleague Bengt Lundqvist, synthesized a new compound they named 'xylocaine'.[3][4] This was the first amino amide-type local anesthetic, a departure from the previously dominant amino ester compounds.[3] Lundqvist is noted for having performed the initial injection anesthesia experiments on himself.[3]

Clinical research conducted by Dr. Torsten Gordh, Sweden's first physician to specialize in anesthesiology, demonstrated that this new compound was more effective, with a longer duration of action and a more rapid onset compared to other available local anesthetics.[5] It also presented a lower risk of adverse effects.[5]

Commercialization and Market Impact

In 1943, the Swedish pharmaceutical company Astra AB acquired the rights to lidocaine, branding it Xylocaine.[5] The U.S. patent was granted in 1948, and by 1951, a manufacturing facility was operational in Worcester, Massachusetts, to meet the high demand.[5] The commercial release of lidocaine in 1948 heralded a new era for modern local anesthetics.[6] Unlike its ester-linked predecessors, lidocaine's amide linkage provided greater stability and a longer shelf life.[6] It did not break down into p-aminobenzoic acid, a compound associated with allergic reactions to drugs like procaine.[6] Lidocaine was first marketed in 1949 and is now on the World Health Organization's List of Essential Medicines.[3]

Key Historical Milestones

| Year | Milestone | Significance |

| 1943 | Synthesis of 'Xylocaine' | Swedish chemists Nils Löfgren and Bengt Lundqvist synthesize the first amino amide-type local anesthetic.[3] |

| 1948 | U.S. Patent Granted | Astra AB is granted the U.S. patent for Xylocaine. |

| 1949 | Market Launch | Lidocaine is first marketed, revolutionizing local anesthesia.[3] |

| 1951 | U.S. Manufacturing Begins | Astra AB's manufacturing facility in Worcester, Massachusetts becomes operational.[5] |

PART 2: Scientific and Technical Details

Chemical Synthesis

The synthesis of Lidocaine hydrochloride is a multi-step process that has been refined over the years. The traditional method involves:

-

Nitration and Reduction: Starting with m-xylene, it is nitrated to produce 2,6-dimethyl nitrobenzene. This is then reduced to yield the intermediate 2,6-dimethylaniline.

-

Acylation: The 2,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of an acid-binding agent to form chloroacetyl-2,6-dimethylaniline.

-

Amination: The intermediate is then refluxed with diethylamine to produce the lidocaine base.

-

Salt Formation: Finally, the lidocaine base is salified with hydrogen chloride or hydrochloric acid to produce the stable and water-soluble Lidocaine hydrochloride.[7]

Modern synthesis methods have sought to improve safety and yield, for instance, by replacing the hazardous chloroacetyl chloride with methyl chloroacetate and using acetonitrile as a solvent.[8]

Experimental Workflow: Lidocaine Hydrochloride Synthesis

A simplified diagram of the Lidocaine hydrochloride synthesis workflow.

Mechanism of Action

Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels within the neuronal membrane.[1] This action prevents the propagation of nerve impulses, resulting in a loss of sensation in the area of application. The efficacy of lidocaine is characterized by a rapid onset and an intermediate duration of action, making it suitable for infiltration, block, and surface anesthesia.[3]

Signaling Pathway: Lidocaine's Blockade of Sodium Channels

A diagram illustrating Lidocaine's mechanism of blocking nerve impulses.

Clinical Applications

Lidocaine is widely used in various medical and dental procedures for local anesthesia.[3] It is also a Class Ib antiarrhythmic drug used to treat ventricular arrhythmias.[1][9] Its versatility is further demonstrated by its use in treating tinnitus and in asthma therapy.[1][9]

Conclusion

The discovery and development of this compound represents a pivotal moment in the history of medicine. From its initial synthesis in a Swedish laboratory to its current status as an essential medication worldwide, Lidocaine's journey underscores the importance of chemical innovation and rigorous clinical evaluation. For professionals in drug development, the story of Lidocaine serves as a powerful example of how a well-designed molecule can address significant clinical needs and stand the test of time.

References

-

Wood Library-Museum of Anesthesiology (WLM). Lidocaine. [Link]

-

Wikipedia. Lidocaine. [Link]

-

Holmdahl, M. H. (1998). Xylocain (lidocaine, lignocaine), its discovery and Gordh's contribution to its clinical use. PubMed. [Link]

-

Anesthesia Key. The Development of Local Anesthetics. [Link]

-

Ovid. Local Anaesthetics—The Introduction of Xylocaine into Clinical Practice. [Link]

-

Lidocaine History. History - Lidocaine. [Link]

-

University of San Diego. Chem 302L / Su07 The Synthesis of Lidocaine. [Link]

-

PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. [Link]

-

Wikipedia. Nils Löfgren. [Link]

-

Patsnap. Synthesis method of lidocaine hydrochloride. [Link]

- Google Patents.

-

Medscape. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Nils Löfgren - Wikipedia [en.wikipedia.org]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. History - Lidocaine [lidocaineinfo.weebly.com]

- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 6. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]

- 7. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis method of lidocaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

An In-Depth Technical Guide to Glycinexylidide Hydrochloride (CAS 35891-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Glycinexylidide Hydrochloride (CAS 35891-83-9), a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. This document synthesizes the available scientific information on its chemical and physical properties, biological activity, and its applications in research, particularly in the fields of pharmacology and drug metabolism. It is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into its mechanism of action, metabolic fate, and its utility as a research tool and molecular scaffold.

Chemical and Physical Properties